molecular formula C6H5BCl2O2 B050346 2,4-Dichlorophenylboronic acid CAS No. 68716-47-2

2,4-Dichlorophenylboronic acid

Cat. No. B050346
CAS RN: 68716-47-2
M. Wt: 190.82 g/mol
InChI Key: QNEGDGPAXKYZHZ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylboronic acid is a chemical compound with the molecular formula C6H5BCl2O2 . It has an average mass of 190.820 Da and a monoisotopic mass of 189.975967 Da . It is used as a reactant in laboratory chemicals .


Synthesis Analysis

The synthesis of 2,4-Dichlorophenylboronic acid involves Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It also involves selective hydroxylation to phenols .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenylboronic acid consists of a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with two chlorine atoms at the 2nd and 4th positions .


Chemical Reactions Analysis

2,4-Dichlorophenylboronic acid is involved in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . It also participates in selective hydroxylation to phenols . It is used in the synthesis of biologically active molecules including N-hydroxyindole-2-carboxylates for use as lactate dehydrogenase inhibitors .


Physical And Chemical Properties Analysis

2,4-Dichlorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 331.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 42.9±0.4 cm3, and its molar volume is 129.5±5.0 cm3 .

Scientific Research Applications

Suzuki Coupling Reactions

2,4-Dichlorophenylboronic acid is often used as a reactant in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis for the creation of carbon-carbon bonds.

Hydroxylation to Phenols

This compound can also be involved in selective hydroxylation to phenols . Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound. In this case, the 2,4-Dichlorophenylboronic acid can be selectively hydroxylated to produce phenols, which are a type of aromatic organic compound.

Synthesis of Biologically Active Molecules

2,4-Dichlorophenylboronic acid is a reactant involved in the synthesis of biologically active molecules . For example, it can be used in the synthesis of N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .

Non-ATP Competitive MK2 Inhibitors

Another application of 2,4-Dichlorophenylboronic acid is in the synthesis of non-ATP competitive MK2 inhibitors . MK2 (MAPKAPK2) is a protein kinase which plays a key role in cellular processes such as inflammation and cell migration. Inhibitors of MK2 can be used in the treatment of various diseases including cancer and inflammatory disorders.

Lithiation/Borylation-Protodeboronation of Homoallyl Carbamates

Although this application is not directly related to 2,4-Dichlorophenylboronic acid, it’s worth mentioning that similar compounds like 3,4-Dichlorophenylboronic acid are used as reactants in lithiation/borylation-protodeboronation of homoallyl carbamates . This process is a part of organic synthesis and could potentially be applicable to 2,4-Dichlorophenylboronic acid as well.

Mycobacterium Tuberculosis H37Rv Chorismate Mutase Inhibitors

Similar to the previous point, 3,4-Dichlorophenylboronic acid is used as a precursor/reactant in the synthesis of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors . Given the structural similarity, 2,4-Dichlorophenylboronic acid might also be used in similar applications.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEGDGPAXKYZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370429
Record name 2,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenylboronic acid

CAS RN

68716-47-2
Record name 2,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dichlorophenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4-Dichlorophenylboronic acid a suitable derivatizing reagent for halide analysis using Gas Chromatography with Electron Capture Detection (GC-ECD)?

A: 2,4-Dichlorophenylboronic acid (CPBA) exhibits enhanced sensitivity when analyzed with an Electron Capture Detector (ECD) compared to unsubstituted phenylboronic acid. [] This is likely due to the presence of the two chlorine atoms in the CPBA structure, which increases its electron affinity and therefore its detectability by ECD. While CPBA might have lower volatility compared to the unsubstituted phenylboronic acid, its superior performance with ECD makes it a preferred choice for analyzing halides like chloride, bromide, and iodide. []

Q2: Can you elaborate on the role of mercuric salts in the derivatization reaction of halides with 2,4-Dichlorophenylboronic acid?

A: While the provided abstracts don't delve into the specifics of the reaction mechanism, it's stated that the derivatization reactions using 2,4-Dichlorophenylboronic acid are carried out in the presence of mercuric salts. [] This suggests that mercuric salts likely play a crucial role in facilitating the reaction between halides and CPBA. Further research is required to fully understand the mechanistic details of this interaction and the specific role of mercuric salts.

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